molecular formula C13H13ClN2O2S B1405479 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester CAS No. 855531-10-1

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester

Cat. No. B1405479
CAS RN: 855531-10-1
M. Wt: 296.77 g/mol
InChI Key: FWESDWNFLHAFKU-UHFFFAOYSA-N
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Description

“2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The compound also features a phenylamino group substituted with a chlorine atom, and a carboxylic acid ethyl ester group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for related compounds. For instance, Suzuki–Miyaura cross-coupling could be a potential method, as it is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Another possible method could involve the protodeboronation of pinacol boronic esters .

Scientific Research Applications

Chemical Modifications and Synthesis

Research on chemical modifications, particularly through esterification and carbanilation, is a crucial area in the development of novel compounds with specific properties. Studies have explored various methods for synthesizing esters and carbanilates, highlighting the role of reaction conditions, catalysts, and reagents in determining the final product's properties. For example, the synthesis of xylan esters and carbanilates involves reactions under homogeneous conditions in solvents like dimethyl sulfoxide, with activating agents such as N,N'-carbonyldiimidazole playing a key role (Petzold-Welcke et al., 2014). Similarly, the development of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents involves specific synthesis routes, showcasing the diversity in chemical synthesis approaches (Raut et al., 2020).

Application Potential

The application potential of chemically modified compounds extends across various fields, from materials science to pharmaceuticals. For instance, the modification of natural polymers like xylan into ethers and esters opens up applications in drug delivery systems due to the formation of nanoparticles suitable for carrying therapeutic agents (Petzold-Welcke et al., 2014). In the realm of pharmaceuticals, the synthesis of specific derivatives, such as benzofused thiazole derivatives, highlights the pursuit of compounds with targeted biological activities, such as anti-inflammatory and antioxidant properties (Raut et al., 2020).

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology and the treatment of different types of disorders .

Mode of Action

For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to readily interact with their targets, leading to various changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways and their downstream effects.

Pharmacokinetics

It’s worth noting that boronic esters, which share a similar structure, are only marginally stable in water . This could potentially impact the bioavailability of the compound. Furthermore, reactions at the benzylic position, such as those involving free radical bromination and nucleophilic substitution, could influence the compound’s pharmacokinetic properties .

Result of Action

Based on the biological activities of related indole derivatives, it can be inferred that the compound may have a broad range of effects, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

It’s worth noting that the rate of reactions involving similar compounds can be influenced by factors such as temperature and the presence of other substances . For instance, the protodeboronation of boronic esters, a reaction that could potentially occur with this compound, can be catalyzed using a radical approach .

properties

IUPAC Name

ethyl 2-(4-chloroanilino)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWESDWNFLHAFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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